molecular formula C19H34O B13413452 3R,4S-Epoxy-6Z,9Z-nonadecadiene

3R,4S-Epoxy-6Z,9Z-nonadecadiene

Cat. No.: B13413452
M. Wt: 278.5 g/mol
InChI Key: BDTRZWQPTAKTIF-DEWCVOTKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3R,4S-Epoxy-6Z,9Z-nonadecadiene involves stereoselective methods to ensure the correct chiral configuration . One common approach is the stereoselective synthesis of chiral 6Z,9Z-cis-3,4-epoxydienes . The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired stereochemistry.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of such compounds generally involves large-scale stereoselective reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 3R,4S-Epoxy-6Z,9Z-nonadecadiene undergoes various chemical reactions, including:

    Oxidation: The epoxide group can be oxidized to form diols or other oxidized derivatives.

    Reduction: The compound can be reduced to form alkanes or other reduced products.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peroxides and other oxygen donors.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to open the epoxide ring.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alkanes.

Scientific Research Applications

3R,4S-Epoxy-6Z,9Z-nonadecadiene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3R,4S-Epoxy-6Z,9Z-nonadecadiene involves its interaction with specific molecular targets. In the context of its role as a sex attractant, the compound binds to olfactory receptors in moths, triggering a behavioral response . The exact molecular pathways involved in this process are complex and involve multiple steps of signal transduction.

Comparison with Similar Compounds

Properties

Molecular Formula

C19H34O

Molecular Weight

278.5 g/mol

IUPAC Name

(2R,3S)-2-ethyl-3-[(2Z,5Z)-pentadeca-2,5-dienyl]oxirane

InChI

InChI=1S/C19H34O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18(4-2)20-19/h12-13,15-16,18-19H,3-11,14,17H2,1-2H3/b13-12-,16-15-/t18-,19+/m1/s1

InChI Key

BDTRZWQPTAKTIF-DEWCVOTKSA-N

Isomeric SMILES

CCCCCCCCC/C=C\C/C=C\C[C@H]1[C@H](O1)CC

Canonical SMILES

CCCCCCCCCC=CCC=CCC1C(O1)CC

Origin of Product

United States

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